

# Nemiralisib for Activated PI3K Delta Syndrome (APDS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Nemiralisib (GSK2269557) is a potent and selective inhaled inhibitor of the phosphoinositide 3-kinase delta (PI3K $\delta$ ) enzyme. This document provides a comprehensive technical overview of nemiralisib's investigation for the treatment of Activated PI3K Delta Syndrome (APDS), a rare primary immunodeficiency. While the clinical development of nemiralisib for APDS has been discontinued due to a lack of observed efficacy, this guide consolidates the available scientific and clinical data to inform future research in the field of PI3K $\delta$  inhibition. The document details the PI3K $\delta$  signaling pathway, the mechanism of action of nemiralisib, summarizes the findings from the open-label clinical trial in APDS patients, and provides relevant experimental protocols.

# Introduction to APDS and the PI3K $\delta$ Signaling Pathway

Activated PI3K Delta Syndrome (APDS) is a rare, autosomal dominant primary immunodeficiency caused by gain-of-function mutations in the PIK3CD gene, which encodes the p110 $\delta$  catalytic subunit of PI3K $\delta$ , or loss-of-function mutations in PIK3R1, encoding the p85 $\alpha$  regulatory subunit. This leads to hyperactivation of the PI3K $\delta$  signaling pathway, predominantly in immune cells.[1] The clinical manifestations of APDS are heterogeneous and



include recurrent sinopulmonary infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.

The PI3Kδ signaling pathway is crucial for the development, proliferation, and function of B cells and T cells.[1] Upon activation by cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and Bruton's tyrosine kinase (BTK), which in turn regulate cellular processes like cell growth, survival, and differentiation. In APDS, the constitutive activation of this pathway leads to immune dysregulation.

Below is a diagram illustrating the PI3K $\delta$  signaling pathway and the mechanism of action of nemiralisib.





Click to download full resolution via product page

PI3K $\delta$  Signaling Pathway and Nemiralisib's Mechanism of Action.

## **Nemiralisib in APDS: Clinical Investigation**

Nemiralisib was investigated in an open-label, Phase IIa clinical trial (NCT02593539) to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with APDS.[1]

#### **Study Design**

- Study Type: Open-label, single-arm, prospective cohort study.[1]
- Participants: Five adult patients with a confirmed genetic diagnosis of APDS.[1]
- Intervention: Inhaled nemiralisib administered once daily for 12 weeks.[1]
- Primary Outcome Measures: Safety and tolerability.[1]
- Secondary Outcome Measures: Pharmacokinetics, changes in sputum and blood biomarkers (including PIP3), and clinical assessments.[1]

#### **Clinical Trial Workflow**

The following diagram outlines the general workflow of the NCT02593539 clinical trial.





Click to download full resolution via product page

Workflow of the Nemiralisib APDS Clinical Trial (NCT02593539).

## **Summary of Clinical Findings**

The trial demonstrated that inhaled nemiralisib was generally well-tolerated. However, it failed to show convincing evidence of target engagement in the lungs or downstream pharmacological effects.[1]



#### **Data Presentation**

Table 1: Safety and Tolerability of Nemiralisib in APDS Patients (N=5)[1]

| Adverse Event (AE)     | Frequency   | Severity |
|------------------------|-------------|----------|
| Cough                  | Most Common | Mild     |
| Other Reported AEs     | Infrequent  | Mild     |
| Serious Adverse Events | None        | N/A      |

Table 2: Pharmacodynamic and Efficacy Outcomes[1]

| Parameter                             | Outcome                                                   |
|---------------------------------------|-----------------------------------------------------------|
| Sputum PIP3 Levels                    | No significant change from baseline.                      |
| Sputum and Blood Inflammatory Markers | No significant changes observed.                          |
| Lymphocyte Subsets in Blood           | No meaningful changes from baseline.                      |
| Clinical Efficacy                     | No evidence of clinical benefit in APDS-related symptoms. |

Note: Specific quantitative data on biomarker changes and pharmacokinetic parameters from the APDS trial are not publicly available.

Systemic exposure to nemiralisib was found to be higher in the APDS patients compared to previous studies in other populations, suggesting that the inhaled drug may not have been retained in the structurally damaged lungs of these patients for a sufficient duration to exert a local effect.[1]

#### **Pharmacokinetics of Inhaled Nemiralisib**

While pharmacokinetic data from the APDS trial is not available, studies in healthy volunteers and patients with Chronic Obstructive Pulmonary Disease (COPD) provide insights into the pharmacokinetic profile of inhaled nemiralisib.



Table 3: Summary of Nemiralisib Pharmacokinetics (from studies in healthy volunteers and COPD patients)

| PK Parameter           | Value                                                                                              | Reference |
|------------------------|----------------------------------------------------------------------------------------------------|-----------|
| Absorption             | Rapidly absorbed following inhalation.                                                             |           |
| Time to Peak (Tmax)    | Not explicitly stated, but plasma concentrations peak shortly after inhalation.                    | _         |
| Systemic Exposure      | Dose-proportional increase in plasma concentrations.                                               |           |
| Distribution           | Higher concentrations observed in bronchoalveolar lavage (BAL) fluid and cells compared to plasma. | _         |
| Metabolism & Excretion | Primarily metabolized by CYP3A4.                                                                   |           |

Note: The values presented are a general summary and may vary depending on the specific study population and dose.

## **Experimental Protocols**

This section provides an overview of the methodologies relevant to the investigation of nemiralisib and other PI3K $\delta$  inhibitors.

### **PI3Kδ Kinase Activity Assay (In Vitro)**

A common method to assess the inhibitory activity of a compound on PI3K $\delta$  is a biochemical kinase assay, such as the ADP-Glo<sup>TM</sup> Kinase Assay.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The PI3K $\delta$  enzyme phosphorylates a substrate (e.g., PIP2), converting ATP to ADP. The amount of ADP produced is directly proportional to the kinase activity.



#### Protocol Outline:

- Reaction Setup: In a multi-well plate, combine the PI3Kδ enzyme, the lipid substrate (e.g., PIP2), and the test compound (nemiralisib) at various concentrations in a kinase reaction buffer.
- Initiation: Start the reaction by adding ATP.
- Incubation: Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.
- ADP Detection:
  - Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
  - Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction that produces a luminescent signal.
- Data Analysis: The luminescent signal is proportional to the ADP concentration. The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) can be calculated by plotting the signal against the inhibitor concentration.

## Phospho-AKT (pAKT) Flow Cytometry for Target Engagement

To assess the downstream effects of PI3K $\delta$  inhibition in whole cells, the phosphorylation status of AKT, a key downstream effector, can be measured by flow cytometry.

Principle: This method uses phospho-specific antibodies to detect the phosphorylated form of AKT (pAKT) within individual cells. A decrease in pAKT levels upon treatment with a PI3K $\delta$  inhibitor indicates target engagement.

#### Protocol Outline:

 Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood samples.



- In Vitro Stimulation (Optional): Stimulate the cells with a known activator of the PI3K pathway (e.g., anti-IgM for B cells) in the presence or absence of the PI3Kδ inhibitor.
- Fixation and Permeabilization: Fix the cells to preserve their cellular structure and then
  permeabilize the cell membranes to allow antibodies to enter the cell and bind to intracellular
  targets.
- Antibody Staining: Incubate the cells with a fluorescently labeled antibody specific for pAKT (e.g., pAKT Ser473). Co-staining with antibodies against cell surface markers (e.g., CD19 for B cells, CD3 for T cells) allows for the analysis of pAKT levels in specific immune cell subsets.
- Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. The fluorescence intensity of the pAKT antibody is measured for each cell.
- Data Analysis: The geometric mean fluorescence intensity (gMFI) of the pAKT signal is calculated for the cell population of interest. A decrease in gMFI in the inhibitor-treated cells compared to the untreated control indicates inhibition of the PI3K pathway.

### **Conclusion and Future Directions**

The investigation of nemiralisib for APDS, although not leading to a new therapeutic option for this rare disease, has provided valuable insights for the field. The open-label trial highlighted the challenges of treating a systemic disease with a locally administered (inhaled) drug, especially in the context of pre-existing lung damage. The higher-than-expected systemic exposure suggests that for future inhaled therapies in APDS, strategies to improve lung retention may be necessary.

The development and subsequent FDA approval of the oral PI3K $\delta$  inhibitor leniolisib (Joenja) for APDS underscores the therapeutic potential of targeting this pathway. Future research may focus on:

- Developing novel PI3K $\delta$  inhibitors with improved safety and efficacy profiles.
- Exploring alternative delivery methods for targeted therapies in APDS.
- · Identifying biomarkers to predict treatment response and monitor disease activity.



This technical guide serves as a repository of the current knowledge on nemiralisib for APDS research, aiming to inform and guide the efforts of researchers and drug developers in their pursuit of effective treatments for this and other immune dysregulation disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. An open label trial of nemiralisib, an inhaled PI3 kinase delta inhibitor for the treatment of Activated PI3 kinase Delta Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nemiralisib for Activated PI3K Delta Syndrome (APDS):
   A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b609525#nemiralisib-for-activated-pi3k-delta-syndrome-apds-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com